1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Overview
Description
1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is a synthetic compound with the molecular formula C12H11NO31. It is not intended for human or veterinary use and is primarily used for research1.
Synthesis Analysis
The synthesis of 1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is not well documented in the available literature. However, it is known that pinacol boronic esters are highly valuable building blocks in organic synthesis2. Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported2.Molecular Structure Analysis
The molecular structure of 1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is defined by its molecular formula, C12H11NO31. The molecular weight of this compound is 217.22 g/mol1.
Chemical Reactions Analysis
The chemical reactions involving 1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone are not well documented in the available literature. However, it is known that pinacol boronic esters, which could potentially be used in the synthesis of this compound, can undergo a variety of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations2.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone are not well documented in the available literature.Scientific Research Applications
Synthesis Methods
Photoinduced Alkylation of Enones : 1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is involved in the synthesis of monoprotected 1,4-diketones through photoinduced alkylation of enones with 2-substituted-1,3-dioxolanes. This method, particularly effective with cyclic enones, is an alternative for synthesizing 1,4-diketones via radicals (Mosca et al., 2001).
Benzyne Intermediate Synthesis : The compound is used in the synthesis of 3-(N-alkylamino)acetophenones via a benzyne intermediate. This process involves the reaction of related 1,3-dioxolane derivatives with lithium amides, leading to the formation of N-(alkyl)-3-(2-methyl-1,3-dioxolan-2-yl)benzenamines (Albright & Lieberman, 1994).
Chemical Reactions and Degradation
Degradation by Laccase : A study on the degradation mechanisms of phenolic beta-1 lignin substructure model compounds showed that related 1,3-dioxolane compounds undergo several types of reactions, such as C alpha-C beta cleavage and alkyl-aryl cleavage, when exposed to laccase from Coriolus versicolor (Kawai et al., 1988).
Thermal Degradation Studies : Research on poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], which is structurally related to 1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, has revealed insights into the thermal degradation behavior of such compounds. This includes various degradation products and mechanisms (Coskun et al., 1998).
Pharmaceutical and Biological Applications
Anti-inflammatory Agents : Studies have shown that derivatives of 1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone have been evaluated for their anti-inflammatory activity. For example, a series of chalcone derivatives showed promising results in this area (Rehman et al., 2022).
Antifungal Activity : Similar derivatives have also been tested for antifungal activities, showing varying degrees of effectiveness against pathogenic fungi (Emami et al., 2011).
Safety And Hazards
The safety and hazards associated with 1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone are not well documented in the available literature. However, it is important to note that this compound is not intended for human or veterinary use1.
Future Directions
The future directions for research involving 1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone are not well documented in the available literature. However, the development of more efficient methods for the protodeboronation of pinacol boronic esters, which could potentially be used in the synthesis of this compound, is a promising area of research2.
properties
IUPAC Name |
3-[2-(1,3-dioxolan-2-yl)acetyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c13-8-9-2-1-3-10(6-9)11(14)7-12-15-4-5-16-12/h1-3,6,12H,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGNXULVTYHVFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=CC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401248855 | |
Record name | Benzonitrile, 3-[2-(1,3-dioxolan-2-yl)acetyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401248855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone | |
CAS RN |
1263366-00-2 | |
Record name | Benzonitrile, 3-[2-(1,3-dioxolan-2-yl)acetyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263366-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 3-[2-(1,3-dioxolan-2-yl)acetyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401248855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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